3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide
Description
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a synthetic benzamide derivative featuring a 3-chlorophenyl core. The molecule contains two distinct substituents on the amide nitrogen: a 3-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety.
Properties
Molecular Formula |
C18H17ClFNO3S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17ClFNO3S/c19-15-5-2-4-14(10-15)18(22)21(17-7-8-25(23,24)12-17)11-13-3-1-6-16(20)9-13/h1-6,9-10,17H,7-8,11-12H2 |
InChI Key |
RZHFHZBLUORLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine
The tetrahydrothiophene sulfone moiety is prepared via oxidation of tetrahydrothiophene-3-amine.
N-Alkylation with 3-Fluorobenzyl Chloride
The sulfonated amine undergoes alkylation to introduce the 3-fluorobenzyl group.
-
Conditions :
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1,1-Dioxidotetrahydrothiophen-3-amine (1.0 eq), 3-fluorobenzyl chloride (1.2 eq), K₂CO₃ (2.0 eq) in DMF at 80°C for 6 hours.
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Yield : 70–75%.
-
Benzoylation with 3-Chlorobenzoyl Chloride
The final step involves reacting the di-substituted amine with 3-chlorobenzoyl chloride.
Table 1: Key Reaction Parameters for Stepwise Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Sulfone Formation | H₂O₂, Acetic Acid | 60°C, 12 hr | 85–90 |
| N-Alkylation | 3-Fluorobenzyl Chloride, K₂CO₃ | DMF, 80°C, 6 hr | 70–75 |
| Benzoylation | 3-Chlorobenzoyl Chloride, Et₃N | DCM, 0→25°C, 4 hr | 65–70 |
One-Pot Tandem Synthesis
To reduce purification steps, a one-pot method has been explored:
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Simultaneous Alkylation-Benzoylation :
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times and improves yields:
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Microwave Conditions :
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
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Catalyst Recycling : Palladium on charcoal (0.5 mol%) enables reusable catalysis for halogen exchange steps.
Challenges and Optimization
Byproduct Formation
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Issue : Over-alkylation generates tertiary amine impurities.
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Solution : Use of bulky bases (e.g., DBU) suppresses over-alkylation.
Purification Difficulties
-
Issue : Co-elution of sulfone byproducts in chromatography.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High purity (>95%) | Multi-step, low yield |
| One-Pot Synthesis | Fewer steps | Moderate purity (85%) |
| Microwave-Assisted | Fast, energy-efficient | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Substitution: The chloro and fluoro substituents on the benzene rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of benzamide compounds exhibit notable antimicrobial properties. For instance, studies have indicated that modifications to the benzamide structure can enhance activity against various bacterial strains. Compounds similar to 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide have been evaluated for their effectiveness against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Cancer Research
The compound's structure suggests potential use in cancer therapy. Benzamide derivatives are known to interact with biological targets involved in cancer cell proliferation and survival. Research into related compounds has demonstrated their ability to inhibit specific enzymes that play a crucial role in tumor growth .
Agricultural Applications
Pesticide Development
The compound has been investigated for its role as a potential pesticide. Its structural characteristics allow it to function effectively against agricultural pests while being less harmful to beneficial insects. Studies have focused on its efficacy in controlling pest populations while evaluating its safety profile for crops .
Herbicide Activity
Similar compounds have shown promise as herbicides, targeting specific biochemical pathways in plants. The chlorinated and fluorinated groups in the structure may enhance herbicidal activity by disrupting photosynthesis or other critical plant processes .
Material Science
Polymer Chemistry
In material science, the compound's unique chemical properties allow it to be incorporated into polymers to enhance their performance characteristics. Research indicates that incorporating such compounds can improve thermal stability and mechanical properties of polymer matrices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide would depend on its specific biological target. Generally, compounds with a benzamide core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dioxidotetrahydrothiophenyl group might enhance binding affinity or specificity through additional interactions with the target protein.
Comparison with Similar Compounds
3-Fluorobenzyl vs. 4-Diethylaminobenzyl
A closely related analog, 3-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 846065-55-2), replaces the 3-fluorobenzyl group with a 4-diethylaminobenzyl substituent . Key differences include:
- Lipophilicity: The diethylamino group reduces logP compared to the fluorobenzyl derivative, impacting membrane permeability.
| Property | Target Compound (3-Fluorobenzyl) | 4-Diethylaminobenzyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | 424.88 | 408.86 |
| logP (Predicted) | ~3.2 | ~2.8 |
| Solubility (aq.) | Moderate | Improved (ionizable amine) |
Variations in the Acyl Group
Benzamide vs. Furamide/Benzothiophene
Compounds such as N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide (CAS 620558-91-0) replace the benzamide with a furamide group . Similarly, 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide (CAS 575470-41-6) introduces a benzothiophene carboxamide .
- Conformational Flexibility : The benzamide’s planar structure enables π-π stacking, whereas the benzothiophene’s fused ring system imposes rigidity.
- Bioactivity : The benzothiophene analog may exhibit enhanced binding to hydrophobic enzyme pockets due to its larger aromatic surface area.
Sulfone Ring Modifications
Tetrahydrothiophene Sulfone vs. Dihydrothiophene Sulfone
In N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide (CAS 852438-33-6), the tetrahydrothiophene sulfone is partially unsaturated (dihydrothiophene sulfone) .
- Hydrogen Bonding : Both sulfone groups act as hydrogen bond acceptors, but the tetrahydrothiophene’s saturated ring may improve metabolic stability.
Research Findings and Structural Insights
Crystallographic Studies
X-ray analyses of related compounds (e.g., 3-chloro-N-phenylbenzamide ) reveal that halogen substituents influence packing via C–H···Cl and π-π interactions . The 3-fluorobenzyl group in the target compound likely engages in similar intermolecular interactions, stabilizing crystal lattices.
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro group, a tetrahydrothiophene moiety, and a fluorobenzyl group. The molecular formula is , with a molecular weight of approximately 320.81 g/mol. Understanding its structure is crucial for elucidating its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have shown promise against bacterial strains, including Helicobacter pylori and other pathogens.
- Anticancer Properties : Many benzamide derivatives are known for their cytotoxic effects on tumor cells. The specific activity of this compound against different cancer cell lines remains to be fully characterized.
Biological Assays and Findings
Recent studies have investigated the biological activity of related compounds. For instance, derivatives of benzamide have been evaluated for their ability to inhibit tumor cell proliferation. The following table summarizes some key findings from related research:
Case Studies
- Antitumor Activity : A study on related benzamide derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Testing : Compounds similar to this compound were tested against H. pylori. Results indicated potent activity with minimal toxicity to human cells.
Safety and Toxicology
Safety assessments reveal that compounds in this class may cause irritation upon contact with skin or mucous membranes. It is crucial to evaluate the safety profile through comprehensive toxicological studies before clinical application.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide with high purity?
The synthesis typically involves multi-step reactions, including amidation and sulfone formation. Key steps include:
- Coupling 3-chlorobenzoyl chloride with 3-fluorobenzylamine under basic conditions (e.g., triethylamine) to form the secondary amine intermediate.
- Introducing the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution or reductive amination, requiring precise pH (7–9) and temperature control (60–80°C) .
- Purification via high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity. Sodium borohydride may be used for selective reduction of intermediates .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns (e.g., chloro, fluorobenzyl groups) and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion).
- X-ray Crystallography: Single-crystal analysis to resolve conformational ambiguities, particularly for the tetrahydrothiophene-dioxide moiety .
- HPLC-UV/FLD: For purity quantification, especially to detect unreacted intermediates .
Q. How do the functional groups (e.g., chloro, fluorobenzyl, sulfone) influence reactivity in downstream modifications?
- The chloro group at the 3-position of the benzamide facilitates nucleophilic aromatic substitution (e.g., with amines or thiols).
- The fluorobenzyl group enhances lipophilicity and metabolic stability but may sterically hinder reactions at the benzamide nitrogen.
- The sulfone in the tetrahydrothiophene ring stabilizes the conformation via strong dipole interactions, reducing rotational freedom .
Q. What strategies are recommended for determining physicochemical properties (e.g., solubility, logP)?
- Solubility: Use shake-flask methods in buffered solutions (pH 1.2–7.4) with UV quantification. Co-solvents (e.g., DMSO) may be required due to low aqueous solubility.
- LogP: Reverse-phase HPLC (C18 column) with isocratic elution to estimate octanol-water partitioning .
- Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition points (>200°C expected for sulfone-containing compounds) .
Q. How can researchers validate the reproducibility of synthesis across different laboratories?
- Standardize protocols for critical steps (e.g., reaction time, solvent ratios).
- Share raw analytical data (e.g., NMR spectra, HPLC chromatograms) via open-access repositories.
- Cross-validate using interlaboratory studies, focusing on yield variability (<10% deviation) and impurity profiles .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?
- Fluorine Positioning: Moving the fluorine from the 3- to 4-position on the benzyl group may improve target binding (e.g., kinase inhibition) by altering electronic effects.
- Sulfone Modification: Replacing the tetrahydrothiophene-dioxide with a pyran-dioxide ring could enhance metabolic stability in vivo .
- Chloro Substituent: Removing the chloro group reduces cytotoxicity but may compromise target affinity, as seen in analogous benzamides .
Q. What methodologies are effective for studying target engagement and mechanism of action?
- Surface Plasmon Resonance (SPR): Direct binding assays to quantify affinity (KD) for putative targets (e.g., enzymes, receptors).
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring thermal stabilization of proteins.
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can researchers address contradictory data in reported biological activities (e.g., cytotoxicity vs. efficacy)?
- Dose-Response Analysis: Establish EC50/IC50 curves across multiple cell lines (e.g., NCI-60 panel) to identify context-dependent effects.
- Off-Target Screening: Use proteome-wide affinity pulldown assays to identify unintended interactions.
- Metabolite Profiling: LC-MS/MS to detect reactive metabolites that may contribute to toxicity .
Q. What in vitro and in vivo models are suitable for evaluating metabolic stability and pharmacokinetics?
- In Vitro: Human liver microsomes (HLM) or hepatocyte incubations to measure intrinsic clearance (CLint). CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks.
- In Vivo: Rodent pharmacokinetic studies with IV/PO dosing to calculate bioavailability (F%) and half-life (t1/2). Plasma protein binding (PPB) assays using ultrafiltration .
Q. How can computational tools (e.g., molecular docking, MD simulations) predict binding modes and optimize scaffold design?
- Docking (AutoDock Vina): Model interactions with targets (e.g., kinases) using crystal structures (PDB IDs: 4AKE, 3ERT). Focus on hydrogen bonding with the sulfone and halogen interactions with the chloro/fluoro groups.
- Molecular Dynamics (GROMACS): Simulate conformational flexibility of the tetrahydrothiophene ring over 100-ns trajectories to identify stable binding poses.
- QSAR Models: Train algorithms on analogs to predict bioactivity (e.g., pIC50) based on descriptors like polar surface area and rotatable bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
